

# 2-Formyl-4-nitrophenoxyacetic Acid: A Versatile Reagent in Medicinal Chemistry

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## Compound of Interest

**Compound Name:** 2-Formyl-4-nitrophenoxyacetic acid

**Cat. No.:** B1331097

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## Introduction

**2-Formyl-4-nitrophenoxyacetic acid** is a bifunctional reagent with significant potential in medicinal chemistry and drug development. Its structure, featuring a reactive aldehyde, a nitro group, and a carboxylic acid, allows for a diverse range of chemical modifications and applications. The phenoxyacetic acid scaffold is a well-established pharmacophore found in various therapeutic agents, known for its favorable physicochemical properties and synthetic accessibility.<sup>[1]</sup> The presence of the formyl (-CHO) and nitro (-NO<sub>2</sub>) groups further enhances its utility, making it a valuable tool for researchers in the field. The aldehyde group serves as a handle for covalent modification of biomolecules, while the nitro group can be chemically altered or utilized for its electron-withdrawing properties. This document provides detailed application notes and protocols for the use of **2-Formyl-4-nitrophenoxyacetic acid** in medicinal chemistry.

## Chemical Properties

Property	Value
CAS Number	6965-69-1
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>6</sub>
Molecular Weight	225.15 g/mol <a href="#">[2]</a>
IUPAC Name	2-(2-formyl-4-nitrophenoxy)acetic acid <a href="#">[2]</a>
Appearance	Pale yellow solid (predicted)
Solubility	Soluble in organic solvents such as DMSO and DMF

## Applications in Medicinal Chemistry

The unique combination of functional groups in **2-Formyl-4-nitrophenoxyacetic acid** makes it a versatile reagent for several applications in medicinal chemistry:

- **Covalent Labeling of Biomolecules:** The aldehyde group can react with nucleophilic residues on proteins, such as the  $\epsilon$ -amino group of lysine, to form Schiff bases. This reaction can be used to covalently label proteins for visualization, purification, or functional studies. The reaction is typically carried out under mild conditions, making it suitable for biological systems.
- **Synthesis of Novel Bioactive Scaffolds:** The aldehyde functionality serves as a key synthon for the construction of more complex molecular architectures. It can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems, leading to the generation of libraries of compounds for drug screening.
- **Development of Covalent Inhibitors:** The reactive aldehyde can be incorporated into a ligand designed to target a specific protein. Upon binding to the target, the aldehyde can form a covalent bond with a nearby nucleophilic amino acid residue, leading to irreversible inhibition. This strategy is increasingly being used to develop potent and selective enzyme inhibitors.
- **Linker for Bioconjugation:** The carboxylic acid group can be activated to form an amide bond with an amine-containing molecule, while the aldehyde group can be used to attach to

another biomolecule. This dual reactivity allows **2-Formyl-4-nitrophenoxyacetic acid** to function as a linker in the development of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.

## Experimental Protocols

### Protocol 1: Synthesis of 2-Formyl-4-nitrophenoxyacetic Acid

This protocol describes a potential two-step synthesis of **2-Formyl-4-nitrophenoxyacetic acid** starting from the commercially available 2-hydroxy-5-nitrobenzaldehyde.

#### Step 1: Synthesis of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate

- Materials:

- 2-hydroxy-5-nitrobenzaldehyde
- Ethyl bromoacetate
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)

- Procedure:

- To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion of the reaction, filter the mixture to remove potassium carbonate.

- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford ethyl 2-(2-formyl-4-nitrophenoxy)acetate.

### Step 2: Hydrolysis to **2-Formyl-4-nitrophenoxyacetic Acid**

- Materials:

- Ethyl 2-(2-formyl-4-nitrophenoxy)acetate
- Lithium hydroxide or Sodium hydroxide
- Tetrahydrofuran (THF)
- Water
- 1 M Hydrochloric acid (HCl)

- Procedure:

- Dissolve ethyl 2-(2-formyl-4-nitrophenoxy)acetate (1 equivalent) in a mixture of THF and water.
- Add lithium hydroxide or sodium hydroxide (1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
- After completion, remove the THF under reduced pressure.
- Acidify the aqueous solution to pH 2-3 with 1 M HCl.
- The product will precipitate out of the solution.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield **2-Formyl-4-nitrophenoxyacetic acid**.

Characterization Data (Hypothetical):

Analysis	Result
<sup>1</sup> H NMR	Peaks corresponding to aromatic, aldehyde, and methylene protons.
<sup>13</sup> C NMR	Peaks corresponding to carbonyl, aromatic, and aliphatic carbons.
IR (KBr, cm <sup>-1</sup> )	Bands for C=O (aldehyde and carboxylic acid), C-O, and NO <sub>2</sub> stretching.
Melting Point	To be determined.

## Protocol 2: Covalent Labeling of a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol outlines a general procedure for the covalent labeling of a protein with **2-Formyl-4-nitrophenoxyacetic acid** via Schiff base formation.

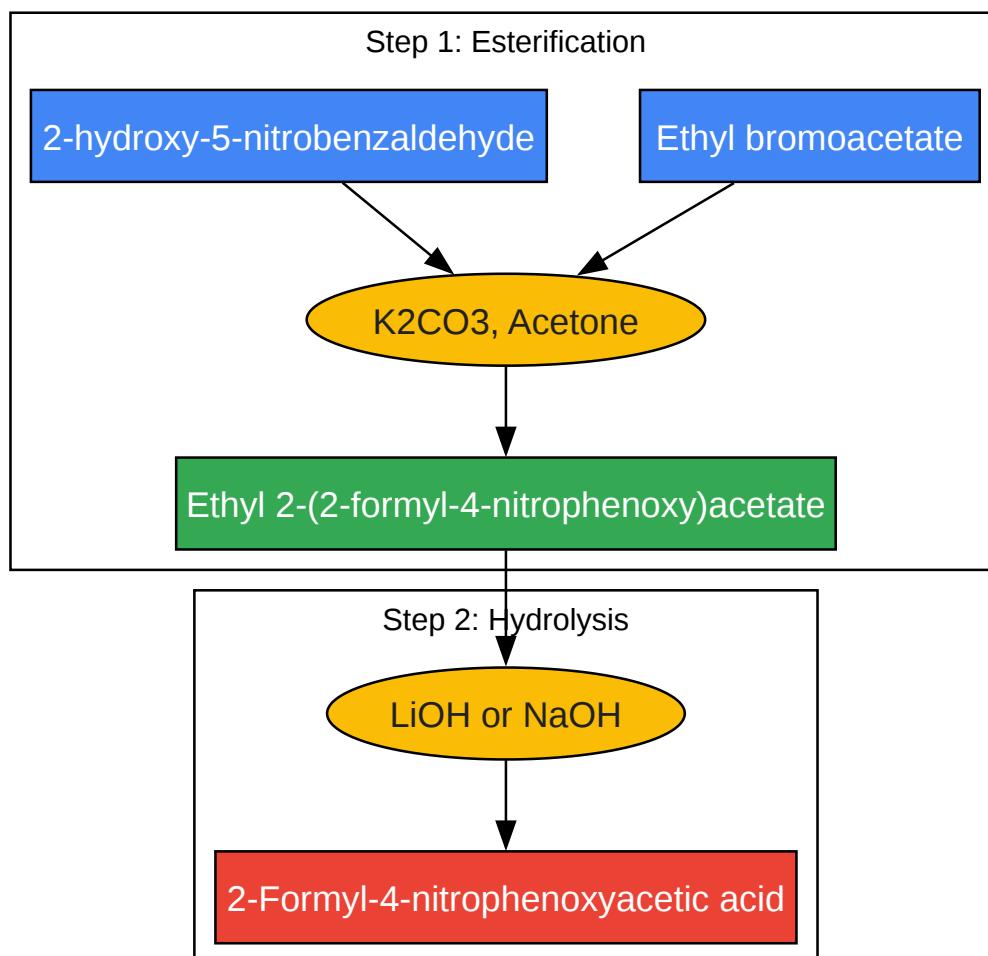
- Materials:
  - **2-Formyl-4-nitrophenoxyacetic acid**
  - Bovine Serum Albumin (BSA)
  - Phosphate-buffered saline (PBS), pH 7.4
  - Sodium cyanoborohydride (NaBH<sub>3</sub>CN) solution (freshly prepared)
  - PD-10 desalting columns
  - UV-Vis spectrophotometer
- Procedure:
  - Prepare a stock solution of **2-Formyl-4-nitrophenoxyacetic acid** in a minimal amount of DMSO or DMF.

- Prepare a solution of BSA in PBS (e.g., 10 mg/mL).
- Add the **2-Formyl-4-nitrophenoxyacetic acid** stock solution to the BSA solution to achieve the desired molar excess (e.g., 10- to 50-fold).
- Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
- To stabilize the Schiff base, add freshly prepared sodium cyanoborohydride solution to a final concentration of approximately 20 mM.
- Continue the incubation for another 1-2 hours at room temperature or overnight at 4°C.
- Remove the excess, unreacted reagent by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
- Collect the protein-containing fractions.
- Determine the degree of labeling by measuring the absorbance of the conjugate at the appropriate wavelength for the nitrophenyl group and the protein absorbance at 280 nm.

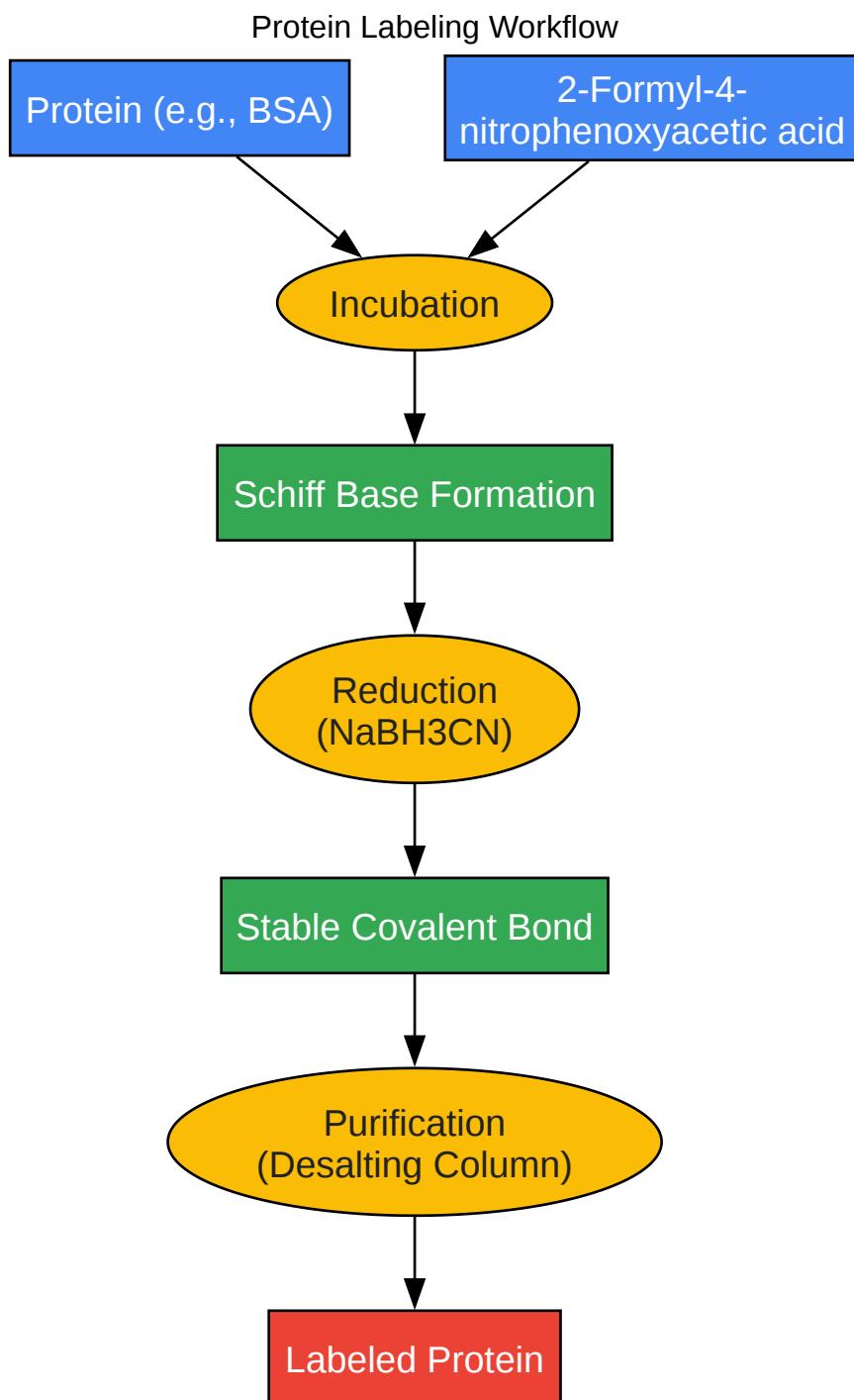
## Logical Workflow and Diagrams

The following diagrams illustrate the key processes described in these application notes.

## Synthesis of 2-Formyl-4-nitrophenoxyacetic Acid

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Caption: Synthetic pathway for **2-Formyl-4-nitrophenoxyacetic acid**.

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Caption: Workflow for covalent labeling of proteins.

## Conclusion

**2-Formyl-4-nitrophenoxyacetic acid** is a promising reagent for medicinal chemistry with a range of potential applications. Its synthesis from readily available starting materials and its versatile reactivity make it an attractive tool for researchers aiming to develop novel therapeutics and chemical probes. The protocols provided herein offer a starting point for the synthesis and application of this compound, and further exploration of its reactivity and biological effects is warranted.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 2-(2-Formyl-4-nitrophenoxy)acetic acid | C9H7NO6 | CID 247896 - PubChem [pubchem.ncbi.nlm.nih.gov]
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